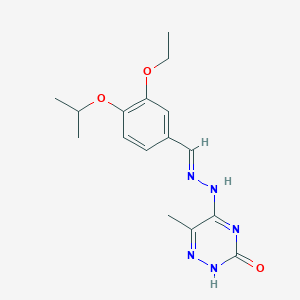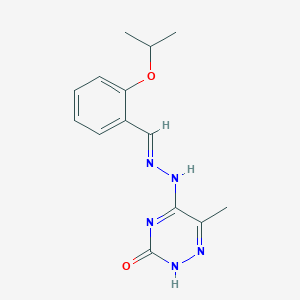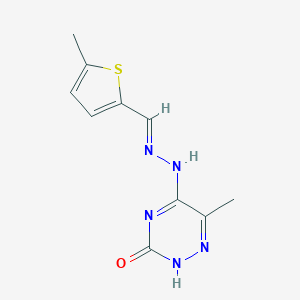![molecular formula C11H11N5O4S B254403 (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one, also known as ENTA, is a chemical compound that has shown potential for use in scientific research.
Wirkmechanismus
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is believed to exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase cascade, a series of proteases that are involved in the process of apoptosis. (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells. In addition to its anti-cancer and anti-inflammatory effects, (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have antioxidant properties and may be useful in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other anti-cancer agents that can be toxic to normal cells. However, one limitation of using (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. One potential area of study is the development of more effective formulations that can improve the solubility of (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in water. Another area of research is the investigation of the potential use of (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one and its potential use in treating other diseases beyond cancer and inflammation.
In conclusion, (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is a promising compound that has shown potential for use in scientific research. Its low toxicity profile, anti-cancer and anti-inflammatory effects, and antioxidant properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Synthesemethoden
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one can be synthesized using a multi-step process that involves the condensation of 2-ethoxy-6-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained through the addition of ethyl chloroacetate and sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, (4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Molekularformel |
C11H11N5O4S |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H11N5O4S/c1-2-20-9-4-7(3-8(10(9)17)16(18)19)5-13-15-6-12-14-11(15)21/h3-6,13H,2H2,1H3,(H,14,21)/b7-5- |
InChI-Schlüssel |
LLDMLBNNJNDYPE-ALCCZGGFSA-N |
Isomerische SMILES |
CCOC1=C/C(=C\NN2C=NNC2=S)/C=C(C1=O)[N+](=O)[O-] |
SMILES |
CCOC1=CC(=CNN2C=NNC2=S)C=C(C1=O)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=CNN2C=NNC2=S)C=C(C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)


![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
